d-Desthiobiotin

Description

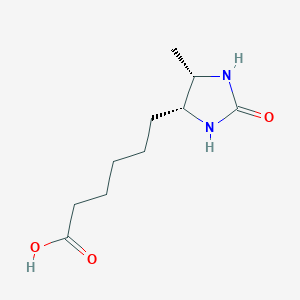

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTOLBMXDDTRRT-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876136 | |

| Record name | Desthiobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47193703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

533-48-2, 636-20-4 | |

| Record name | Desthiobiotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desthiobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desthiobiotin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dethiobiotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desthiobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESTHIOBIOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71U5JB52KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESTHIOBIOTIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64P0B487B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157 °C | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is d-Desthiobiotin and its chemical structure

d-Desthiobiotin, a stable, sulfur-free analog of biotin (Vitamin B7), has emerged as a critical reagent in molecular biology and biotechnology. Its unique binding characteristics with avidin and its bacterial counterpart, streptavidin, offer significant advantages over the nearly irreversible interaction of biotin. This guide provides a comprehensive overview of this compound's chemical properties, its interaction with biotin-binding proteins, and its applications in research, particularly in the gentle purification of biomolecules.

Chemical Properties and Structure

This compound is a derivative of biotin where the sulfur atom in the tetrahydrothiophene ring is absent. This seemingly minor modification has profound implications for its binding affinity while retaining specificity. Its formal chemical name is (4R,5S)-5-methyl-2-oxo-4-imidazolidinehexanoic acid.

Key Chemical Properties:

-

Molecular Formula: C₁₀H₁₈N₂O₃

-

Molecular Weight: 214.26 g/mol

-

Appearance: White crystalline solid

-

Solubility: Soluble in DMSO, DMF, and aqueous solutions at a slightly alkaline pH.

Below is the two-dimensional chemical structure of this compound.

Interaction with Avidin and Streptavidin

The primary utility of this compound stems from its interaction with the proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii). Both proteins are tetramers, with each subunit capable of binding one molecule of biotin or its analogs.

The binding of biotin to streptavidin is one of the strongest non-covalent interactions known in nature, characterized by an extremely low dissociation constant (Kd). This makes the interaction essentially irreversible under physiological conditions, requiring harsh, denaturing conditions to dissociate the complex.

In contrast, this compound binds to the same site with high specificity but with a significantly weaker affinity. This reduced affinity allows for the gentle elution of this compound-tagged molecules from a streptavidin or avidin matrix using competitive displacement with free biotin under physiological conditions.

Data Presentation: Comparison of Binding Affinities

| Ligand | Protein | Dissociation Constant (Kd) | Elution Conditions |

| Biotin | Streptavidin/Avidin | ~10⁻¹⁵ M | Harsh denaturing conditions (e.g., 8M Guanidine-HCl, pH 1.5) |

| This compound | Streptavidin/Avidin | ~10⁻¹¹ M | Mild, native conditions (e.g., buffered solution with excess free biotin) |

Applications in Research and Drug Development

The reversible binding of this compound makes it an ideal tool for affinity-based purification of proteins, protein complexes, and other biomolecules. This technique is often referred to as a "pull-down" assay.

Key Applications:

-

Protein Purification: Recombinant proteins can be expressed with a tag (like the Strep-tag® II) that binds to an immobilized streptavidin derivative (Strep-Tactin®). The tagged protein can be gently eluted with a this compound solution.

-

Pull-Down Assays: A "bait" protein is labeled with this compound and incubated with a cell lysate. The bait, along with any interacting "prey" proteins, is captured on streptavidin beads. The entire complex can then be eluted gently with biotin for analysis by mass spectrometry or Western blotting.

-

Cell Surface Labeling: this compound can be used to label cell surface proteins for studying receptor trafficking, endocytosis, and recycling.

-

Nucleic Acid Isolation: Desthiobiotinylated oligonucleotides can be used to capture specific DNA or RNA sequences and their binding partners.

Experimental Protocol: Affinity Purification of a Desthiobiotinylated Protein

This protocol outlines a general workflow for capturing a this compound-tagged protein from a complex mixture (e.g., a cell lysate) using streptavidin-coated magnetic beads and subsequent elution.

1. Preparation of Streptavidin Beads: a. Resuspend the streptavidin magnetic beads in their storage buffer by vortexing. b. Aliquot the desired amount of bead slurry into a microcentrifuge tube. c. Place the tube on a magnetic stand to pellet the beads and carefully aspirate the supernatant. d. Wash the beads by adding a binding/wash buffer (e.g., PBS with 0.05% Tween-20), resuspending, pelleting on the magnetic stand, and removing the supernatant. Repeat this wash step two more times. e. After the final wash, resuspend the beads in the binding/wash buffer to the original slurry concentration.

2. Binding of Desthiobiotinylated Target: a. Add the sample containing the desthiobiotinylated protein (e.g., cell lysate) to the prepared streptavidin beads. b. Incubate the mixture at room temperature or 4°C for 1-2 hours with gentle end-over-end rotation to allow the target to bind to the beads.

3. Washing: a. Place the tube on the magnetic stand to capture the beads. Discard the supernatant, which contains unbound proteins. b. Add binding/wash buffer to the beads, resuspend, and incubate for 5 minutes with rotation. c. Pellet the beads again using the magnetic stand and discard the supernatant. d. Repeat the wash steps (3b-3c) at least three to five times to remove non-specifically bound proteins.

4. Elution: a. After the final wash, remove all residual buffer. b. Prepare an elution buffer containing a high concentration of free biotin (e.g., 50 mM Biotin in PBS, pH 7.4). c. Add the elution buffer to the beads and resuspend thoroughly. d. Incubate for 10-30 minutes at room temperature with gentle agitation to allow the free biotin to competitively displace the desthiobiotin-tagged protein from the beads. e. Place the tube on the magnetic stand and carefully collect the supernatant. This fraction contains the purified target protein. f. For maximum recovery, a second elution step can be performed.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the affinity purification workflow using this compound and streptavidin beads.

The Reversible Embrace: A Technical Guide to the d-Desthiobiotin and Streptavidin Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action between d-desthiobiotin and streptavidin. It provides a comprehensive overview of their binding kinetics, thermodynamics, and the structural basis for their interaction, offering valuable insights for applications in affinity chromatography, protein purification, and drug delivery.

Introduction: A Tale of Two Affinities

The interaction between biotin (Vitamin H) and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10-15 M).[1] This near-irreversible binding has made the biotin-streptavidin system a cornerstone of numerous biotechnological applications. However, the harsh conditions required to disrupt this bond often compromise the integrity of the molecules involved.

This compound, a sulfur-free analog of biotin, offers a compelling alternative. It binds to streptavidin with high specificity but with a significantly lower affinity, exhibiting a dissociation constant in the nanomolar range (10-11 M).[1][2] This key difference allows for the gentle and reversible binding of d-desthiobiotinylated molecules to streptavidin, making it an ideal tool for applications requiring the controlled release of captured targets.

The Mechanism of Action: A Structural Perspective

The binding of this compound to streptavidin occurs within the same deep binding pocket that accommodates biotin. The interaction is primarily driven by a network of hydrogen bonds and van der Waals forces.

Key features of the this compound-streptavidin interaction include:

-

Hydrogen Bonding: The ureido ring of this compound forms crucial hydrogen bonds with amino acid residues in the streptavidin binding pocket.

-

Van der Waals Interactions: The aliphatic side chain of this compound engages in hydrophobic interactions with nonpolar residues lining the binding pocket.

-

Conformational Changes: Upon binding, a flexible loop (L3/4) in the streptavidin structure closes over the ligand, sequestering it from the solvent and contributing to the binding affinity.

The absence of the sulfur atom in the thiophene ring of biotin is the primary reason for the reduced affinity of this compound. This structural difference leads to a less optimal fit within the binding pocket and a decrease in the number of stabilizing van der Waals contacts compared to biotin.

Key Amino Acid Residues in the Streptavidin Binding Pocket

Site-directed mutagenesis studies have identified several key residues within the streptavidin binding pocket that are critical for ligand binding. Mutations in these residues can significantly alter the affinity for both biotin and this compound. For instance, evolving streptavidin mutants with altered specificity towards desthiobiotin has revealed that mutations like T90S, W108V, and L110T can create a wider active site to better accommodate the more flexible desthiobiotin molecule.[3]

Quantitative Binding Data

The following tables summarize the key quantitative data for the interaction between this compound and streptavidin, providing a basis for comparison with the biotin-streptavidin interaction.

| Ligand | Streptavidin Variant | Dissociation Constant (Kd) | Reference(s) |

| This compound | Wild-Type | ~10-11 M | [1][2] |

| Biotin | Wild-Type | ~10-15 M | [1] |

| Parameter | Value (for underivatized streptavidin) | Reference(s) |

| Dissociation Rate Constant (kd or koff) | 2.4 x 10-6 s-1 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-streptavidin interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the binding affinity (Ka, the inverse of Kd), enthalpy change (ΔH), and stoichiometry (n).[5]

Objective: To determine the Kd, ΔH, and stoichiometry of the this compound-streptavidin interaction.

Materials:

-

Purified core streptavidin

-

This compound

-

ITC instrument

-

Appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Protocol:

-

Sample Preparation:

-

Prepare a solution of streptavidin at a concentration of approximately 10-50 µM in the desired buffer.

-

Prepare a solution of this compound at a concentration 10-20 times higher than the streptavidin concentration in the same buffer. It is crucial that the buffer for both the protein and the ligand is identical to avoid heats of dilution.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe of the ITC instrument.

-

Load the streptavidin solution into the sample cell and the this compound solution into the injection syringe.

-

Equilibrate the system to the desired experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 2-10 µL) of the this compound solution into the streptavidin solution in the sample cell.

-

Monitor the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of this compound to streptavidin.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Ka (and thus Kd), ΔH, and n.[6][7]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor biomolecular interactions in real-time, providing kinetic data such as the association rate constant (ka or kon) and the dissociation rate constant (kd or koff).[8]

Objective: To determine the ka and kd of the this compound-streptavidin interaction.

Materials:

-

SPR instrument

-

Sensor chip with a streptavidin-coated surface (e.g., SA sensor chip)

-

This compound

-

Running buffer (e.g., HBS-EP buffer)

Protocol:

-

Surface Preparation:

-

Immobilize streptavidin onto the sensor chip surface according to the manufacturer's instructions. This creates a high-density streptavidin surface.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in the running buffer at various concentrations.

-

Inject the this compound solutions over the streptavidin-coated sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

-

After the association phase, switch to flowing only the running buffer over the surface to monitor the dissociation phase.

-

-

Data Analysis:

-

Analyze the sensorgrams (plots of RU versus time) using appropriate software.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.

-

The dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = kd / ka).

-

Elution of d-Desthiobiotinylated Proteins from Streptavidin Affinity Columns

A key application of the this compound-streptavidin system is the purification of proteins.

Objective: To purify a d-desthiobiotinylated protein using streptavidin-agarose and elute it under mild conditions.

Materials:

-

Streptavidin-agarose resin

-

d-Desthiobiotinylated protein sample

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., Binding/Wash Buffer containing an excess of free biotin, typically 10-50 mM)

Protocol:

-

Column Preparation:

-

Pack a chromatography column with streptavidin-agarose resin.

-

Equilibrate the column with Binding/Wash Buffer.

-

-

Sample Loading:

-

Load the d-desthiobiotinylated protein sample onto the column.

-

Allow the sample to bind to the resin.

-

-

Washing:

-

Wash the column extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

Visualizations

The following diagrams illustrate key concepts related to the this compound and streptavidin interaction.

Caption: this compound binding to the streptavidin pocket.

Caption: Elution comparison: Biotin vs. This compound.

Caption: Affinity purification workflow using this compound.

Conclusion

The this compound-streptavidin interaction provides a powerful and versatile tool for researchers in various fields. Its key advantage lies in the reversible nature of the binding, which allows for the gentle isolation and purification of target molecules under physiological conditions. Understanding the mechanism of action, binding kinetics, and the structural basis of this interaction is crucial for the effective design and implementation of this compound-based applications, from affinity chromatography to targeted drug delivery systems. This technical guide serves as a comprehensive resource for scientists and professionals seeking to leverage the unique properties of the this compound-streptavidin system in their research and development endeavors.

References

- 1. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Evolved streptavidin mutants reveal key role of loop residue in high-affinity binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 7. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for elution of desthiobiotin-labelled proteins from Streptavidin Column - Protein and Proteomics [protocol-online.org]

- 10. epicypher.com [epicypher.com]

A Technical Guide to the Binding Affinity of d-Desthiobiotin versus Biotin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinities of d-Desthiobiotin and biotin to the proteins avidin and streptavidin. This document details the quantitative binding data, experimental protocols for affinity measurement, and visual representations of relevant experimental workflows. The information presented is intended to assist researchers in the strategic application of these powerful biological tools in drug development and various life science applications.

Introduction: The Biotin-Avidin and Biotin-Streptavidin Interactions

The interaction between biotin (Vitamin H) and the proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii) is renowned for its exceptionally high affinity, representing one of the strongest non-covalent bonds known in nature. This robust interaction, characterized by a dissociation constant (Kd) in the femtomolar to picomolar range (10⁻¹⁵ to 10⁻¹⁴ M), has been widely exploited in a vast array of biotechnological applications, including immunoassays, affinity chromatography, and targeted drug delivery.

This compound is a stable, sulfur-free analog of biotin that also binds specifically to the biotin-binding sites of avidin and streptavidin. However, its binding affinity is significantly lower than that of biotin. This key difference makes this compound an invaluable tool for applications requiring the gentle elution of biotinylated molecules, a significant advantage over the harsh, denaturing conditions often necessary to disrupt the near-irreversible biotin-streptavidin bond.

Quantitative Binding Affinity Data

The binding affinities of this compound and biotin to avidin and streptavidin are most commonly quantified by their dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity. The following tables summarize the available quantitative data for these interactions.

Table 1: Dissociation Constants (Kd) of Biotin and this compound

| Ligand | Binding Partner | Dissociation Constant (Kd) | Reference(s) |

| Biotin | Avidin | ~1 x 10⁻¹⁵ M | |

| Biotin | Streptavidin | ~1 x 10⁻¹⁴ - 1 x 10⁻¹⁵ M | |

| This compound | Avidin | ~1 x 10⁻¹¹ M | |

| This compound | Streptavidin | ~1 x 10⁻¹¹ M |

Table 2: Kinetic and Thermodynamic Parameters for Biotin-Streptavidin Interaction

| Parameter | Value | Conditions | Reference(s) |

| Association Rate (k_on) | 2.0 x 10⁷ M⁻¹s⁻¹ | pH 7.4, 37°C | |

| Dissociation Rate (k_off) | 6.8 x 10⁻⁵ s⁻¹ | pH 7.4, 37°C | |

| Enthalpy (ΔH) | -23.4 kcal/mol | pH 7.4, 25°C | |

| Entropy (ΔS) | Smaller (negative) value compared to streptavidin | - | |

| Gibbs Free Energy (ΔG) | Negative at all tested temperatures | 2°C - 40°C | |

| Heat Capacity (ΔCp) | -461 cal/mol·K | - |

Note: Comprehensive kinetic and thermodynamic data for this compound binding to avidin and streptavidin are less readily available in the literature compared to the biotin-streptavidin interaction.

Experimental Protocols

The determination of binding affinities relies on various biophysical techniques. Below are detailed methodologies for some of the key experiments cited.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare a solution of streptavidin (typically in the low micromolar range, e.g., 40 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Prepare a solution of biotin or this compound at a significantly higher concentration (e.g., 750 µM) in the same buffer.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Load the streptavidin solution into the sample cell of the ITC instrument.

-

Load the biotin or this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C) and the stirring speed (e.g., 75 rpm).

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 5 µL) of the ligand solution into the sample cell.

-

Allow sufficient time between injections (e.g., 200 seconds) for the system to return to thermal equilibrium.

-

The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

The raw data consists of a series of heat-release peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (in solution) to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated (Kd = koff / kon).

Methodology:

-

Sensor Chip Preparation:

-

Use a sensor chip with a streptavidin-coated surface (SA chip).

-

Alternatively, immobilize streptavidin on a suitable sensor chip (e.g., a CM5 chip) via amine coupling.

-

-

Ligand Immobilization:

-

Inject a solution of biotinylated or desthiobiotinylated molecules over the sensor surface to allow for their capture by the immobilized streptavidin.

-

-

Analyte Injection:

-

Inject a series of concentrations of the analyte (e.g., a protein that binds to the biotinylated molecule) over the sensor surface at a constant flow rate.

-

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

-

-

Dissociation and Regeneration:

-

After the association phase, flow buffer over the sensor surface to monitor the dissociation of the analyte.

-

For high-affinity interactions like biotin-streptavidin, regeneration of the surface (removing the bound analyte) can be challenging without denaturing the ligand. For desthiobiotin, elution can be achieved with a competitive injection of free biotin.

-

-

Data Analysis:

-

The resulting sensorgram plots the SPR signal versus time.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values.

-

Calculate the Kd from the ratio of koff to kon.

-

HABA Dye Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) dye assay is a colorimetric method used to quantify the amount of biotin in a sample. It relies on the displacement of HABA from the avidin-HABA complex by biotin, which has a much higher affinity for avidin.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of avidin in a suitable buffer (e.g., PBS).

-

Prepare a stock solution of HABA dye.

-

Prepare a standard solution of biotin with a known concentration.

-

-

Assay Procedure:

-

Mix the avidin and HABA solutions to form the yellow-orange avidin-HABA complex.

-

Measure the absorbance of the complex at 500 nm.

-

Add the biotin-containing sample to the avidin-HABA complex.

-

Biotin will displace the HABA from the avidin, causing a decrease in the absorbance at 500 nm.

-

Measure the final absorbance after the reaction has reached equilibrium.

-

-

Calculation:

-

The change in absorbance is proportional to the amount of biotin in the sample.

-

A standard curve can be generated using known concentrations of biotin to quantify the amount of biotin in the unknown sample.

-

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows that utilize the binding properties of biotin and its analogs.

Desthiobiotin Pull-Down Assay Workflow

This workflow is commonly used to isolate and identify protein-protein or protein-nucleic acid interactions.

Caption: Workflow for a this compound pull-down assay.

Isothermal Titration Calorimetry (ITC) Experimental Workflow

This diagram illustrates the general steps involved in performing an ITC experiment to determine binding affinity.

Caption: General workflow for an ITC experiment.

Conclusion

The choice between biotin and this compound is dictated by the specific requirements of the application. The extraordinarily high affinity of the biotin-avidin/streptavidin interaction makes it ideal for applications requiring a near-permanent linkage. Conversely, the lower, yet still highly specific, binding affinity of this compound provides a significant advantage in applications where the recovery of the biotinylated molecule and its interacting partners under mild, non-denaturing conditions is crucial. A thorough understanding of their respective binding characteristics, as detailed in this guide, is paramount for the successful design and execution of a wide range of biological assays and purification strategies.

An In-depth Technical Guide to the Dissociation Constant (Kd) of d-Desthiobiotin with Avidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissociation constant (Kd) characterizing the interaction between d-desthiobiotin and avidin. It is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who leverage the reversible binding properties of this molecular pair. This document details the quantitative binding affinity, outlines experimental protocols for its determination, and provides visualizations of the underlying principles.

Introduction to the this compound-Avidin Interaction

The interaction between biotin and avidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (approximately 10-15 M).[1][2] This exceptionally high affinity, however, renders the interaction essentially irreversible under physiological conditions, which can be a limitation in applications requiring the release of the bound molecule.[3]

This compound, a sulfur-free analog of biotin, offers a compelling alternative. It binds to the same site on the avidin protein but with a significantly lower affinity.[3][4] This reduced binding strength allows for the gentle and efficient elution of this compound-tagged molecules from avidin-based affinity matrices using competitive displacement with free biotin under mild, physiological conditions.[3][5] This reversible binding characteristic makes the this compound-avidin system a powerful tool in various biotechnological applications, including affinity chromatography, protein purification, and cell sorting.[6]

Quantitative Binding Affinity: A Comparative Analysis

The dissociation constant (Kd) is a measure of the binding affinity between two molecules; a lower Kd value indicates a stronger interaction. The Kd for the this compound-avidin interaction is several orders of magnitude higher than that of the biotin-avidin interaction, signifying a weaker and more reversible binding.

| Ligand | Binding Partner | Dissociation Constant (Kd) | Reference |

| This compound | Streptavidin | ~ 1 x 10-11 M | [6] |

| Biotin | Avidin | ~ 1 x 10-15 M | [1] |

| Biotin | Streptavidin | ~ 1 x 10-14 M to 1 x 10-15 M | [1] |

*Streptavidin, a protein isolated from Streptomyces avidinii, is often used interchangeably with avidin due to its similar high-affinity binding to biotin. While structurally different, their biotin-binding sites are highly conserved.

Experimental Protocols for Determining the Dissociation Constant (Kd)

Several biophysical techniques can be employed to determine the dissociation constant of the this compound-avidin interaction. The following sections provide detailed methodologies for three commonly used approaches.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[7]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of avidin (typically 10-50 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.4).

-

Prepare a solution of this compound (typically 100-500 µM) in the same buffer. Degas both solutions to prevent bubble formation during the experiment.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Fill the sample cell with the avidin solution and the injection syringe with the this compound solution.

-

-

Titration:

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the avidin solution.

-

The instrument records the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data, a series of heat pulses, is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rates) from which the Kd can be calculated.

Experimental Protocol:

-

Sensor Chip Preparation:

-

Immobilize avidin onto the surface of a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

-

SPR Instrument Setup:

-

Equilibrate the system with a running buffer (e.g., HBS-EP buffer).

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound over the avidin-coated sensor surface.

-

Monitor the change in the SPR signal (measured in response units, RU) over time.

-

-

Data Analysis:

-

The association rate constant (kon) is determined from the initial phase of the binding curve, and the dissociation rate constant (koff) is determined from the decay of the signal after the injection of this compound is stopped.

-

The dissociation constant (Kd) is then calculated as the ratio of the dissociation and association rate constants: Kd = koff / kon.

-

Fluorescence Quenching Titration

This method relies on the change in the intrinsic fluorescence of a protein (e.g., tryptophan fluorescence in avidin) upon ligand binding. The quenching of this fluorescence can be used to determine the binding affinity.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of avidin of known concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of this compound in the same buffer.

-

-

Fluorescence Measurement:

-

Measure the initial fluorescence intensity of the avidin solution (excitation at ~280 nm, emission at ~340 nm).

-

Perform a stepwise titration by adding small aliquots of the this compound solution to the avidin solution.

-

After each addition, allow the system to equilibrate and then measure the fluorescence intensity.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence intensity as a function of the this compound concentration.

-

Fit the resulting binding curve to a suitable equation (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to determine the Kd.

-

Visualizing the Principles

This compound-Avidin Binding and Elution Workflow

The following diagram illustrates the principle of using this compound for affinity purification.

Caption: Affinity purification workflow using this compound and avidin.

Logical Relationship of Binding Affinities

This diagram illustrates the relative binding affinities of biotin and this compound for avidin.

Caption: Comparison of biotin and this compound binding affinities to avidin.

Conclusion

The this compound-avidin interaction provides a versatile and powerful tool for researchers and drug development professionals. Its moderate, reversible binding affinity allows for the gentle isolation and purification of target molecules, overcoming the limitations of the quasi-irreversible biotin-avidin system. A thorough understanding of its dissociation constant and the experimental methods used for its determination is crucial for the effective application of this technology in various scientific endeavors.

References

- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 2. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. epicypher.com [epicypher.com]

- 6. interchim.fr [interchim.fr]

- 7. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

Harnessing Reversible Binding: A Technical Guide to d-Desthiobiotin

In the landscape of affinity purification and molecular biology, the interaction between biotin and streptavidin is legendary for its strength and specificity. However, this near-irreversible bond often necessitates harsh, denaturing conditions for elution, compromising the integrity of purified proteins and complexes. This guide explores the significant advantages of d-Desthiobiotin, a sulfur-free analog of biotin, that offers a robust yet reversible binding to streptavidin, enabling gentle elution and preserving the native state of target molecules.

The Core Advantage: Reversible Binding by Design

This compound is a single-ring, sulfur-free analog of biotin that binds to streptavidin with high specificity but a significantly lower affinity compared to biotin.[1][2] This crucial difference stems from its chemical structure, which allows for effective capture of tagged molecules while permitting their subsequent release under mild, physiological conditions.[3][4] Elution is typically achieved through competitive displacement with a solution of free biotin, which readily displaces the this compound-tagged molecules from the streptavidin binding sites.[1][3][4]

This reversible binding mechanism provides several key advantages over the traditional biotin-streptavidin system:

-

Gentle Elution: Proteins and complexes can be eluted without extreme pH, high temperatures, or denaturing agents, preserving their tertiary and quaternary structures.[1][5]

-

Preservation of Biological Activity: The mild elution conditions ensure that the purified proteins retain their functional integrity, which is critical for downstream applications such as enzyme assays, structural studies, and interaction analyses.[5]

-

Higher Yield and Purity: By avoiding protein denaturation and aggregation that can occur with harsh elution methods, this compound-based purification often results in higher recovery of the target molecule.[5][6] The competitive elution also minimizes the co-purification of endogenously biotinylated molecules.[1][2]

-

Versatility in Applications: This system is ideal for a wide range of applications, including pull-down assays to study protein-protein or DNA-protein interactions, purification of sensitive protein complexes, and cell surface labeling.[1][4][7]

Quantitative Comparison: this compound vs. Biotin

The primary distinction between this compound and biotin lies in their binding affinities for streptavidin, which directly influences the conditions required for elution.

| Parameter | This compound-Streptavidin | Biotin-Streptavidin |

| Dissociation Constant (Kd) | ~10⁻¹¹ M[1][6][8] | ~10⁻¹⁵ M[1][6][8] |

| Binding Nature | Reversible | Essentially Irreversible[3] |

| Elution Method | Competitive displacement with free biotin[1][3][4] | Harsh, denaturing conditions (e.g., extreme pH, heat, organic solvents)[9] |

| Typical Elution Buffer | PBS with ~2.5-5 mM free biotin[5][10] | 0.1 M glycine, pH 2.0; 8M Guanidine-HCl[6] |

| Preservation of Protein Function | High | Low |

Visualizing the Workflow: Affinity Purification

The following diagram illustrates a typical workflow for a pull-down assay using this compound-labeled bait to capture interacting prey proteins from a cell lysate.

Comparative Elution Strategies

The fundamental advantage of this compound is highlighted when comparing its elution mechanism to that of traditional biotin.

Experimental Protocol: this compound Pull-Down Assay

This protocol provides a general framework for using this compound to isolate protein interaction partners. Optimization may be required for specific applications.

Materials:

-

This compound labeling reagent (e.g., NHS-d-Desthiobiotin)

-

Purified "bait" protein in an amine-free buffer (e.g., PBS)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Cell lysate containing "prey" proteins

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (Binding/Wash Buffer containing 5 mM D-biotin)

-

Desalting column

Procedure:

-

Labeling the Bait Protein: a. Dissolve the NHS-d-Desthiobiotin reagent in an organic solvent like DMSO immediately before use.[1] b. Combine the purified bait protein with a 15-fold molar excess of the this compound reagent.[10][11][12] c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[10] d. Remove excess, unreacted this compound using a desalting column.

-

Binding Bait to Streptavidin Resin: a. Wash the streptavidin resin twice with Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant.[6] b. Add the desalted, this compound-labeled bait protein to the equilibrated resin.[11] c. Incubate for 10-30 minutes at room temperature with gentle mixing to allow the labeled bait to bind to the streptavidin.[11] d. Centrifuge or use a magnetic stand to pellet the resin and remove the supernatant. Wash the resin three times with Binding/Wash Buffer to remove any unbound bait protein.[11]

-

Capturing Prey Proteins: a. Add the cell lysate containing the prey proteins to the resin now coupled with the bait protein. b. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.

-

Washing: a. Pellet the resin and discard the supernatant (flow-through). b. Wash the resin three to five times with cold Binding/Wash Buffer to remove non-specifically bound proteins.[4]

-

Elution: a. Add the Elution Buffer (containing free biotin) to the resin.[4][6] b. Incubate at 37°C for 10-30 minutes with gentle mixing.[4][11] The free biotin will competitively displace the this compound-tagged complex from the resin. c. Pellet the resin and carefully collect the supernatant, which contains the eluted bait protein and its interaction partners. d. Repeat the elution step if necessary to maximize recovery.

-

Analysis: a. The eluted protein complexes are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify the interacting prey proteins.

Conclusion

The reversible binding of this compound to streptavidin offers a powerful and elegant solution to the primary limitation of the traditional biotin-streptavidin system. By enabling the gentle and specific elution of tagged molecules, this technology is invaluable for researchers and drug development professionals who require high yields of pure, biologically active proteins and protein complexes. Its adoption optimizes purification workflows and expands the possibilities for studying sensitive molecular interactions, making it an essential tool in modern bioscience.[13]

References

- 1. interchim.fr [interchim.fr]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.ie [fishersci.ie]

- 6. epicypher.com [epicypher.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. goldbio.com [goldbio.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. benchchem.com [benchchem.com]

The Solubility Profile of d-Desthiobiotin: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of d-Desthiobiotin in dimethyl sulfoxide (DMSO) and various aqueous buffers. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and a practical workflow for its application in affinity chromatography.

This compound, a stable and reversibly binding analog of biotin, is a crucial tool in various biochemical and molecular biology applications, most notably in affinity chromatography for the purification of proteins and other biomolecules.[1][2] Its utility is intrinsically linked to its solubility in solvents commonly used for preparing stock solutions and in aqueous buffers required for biological assays. This guide offers a detailed examination of this compound's solubility and provides standardized protocols for its use.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents and buffer systems. The following table summarizes the available quantitative data, providing a clear reference for the preparation of this compound solutions.

| Solvent/Buffer System | Solubility (mg/mL) | Molar Concentration (mM) | Source |

| Dimethyl Sulfoxide (DMSO) | ~62.5 | ~291.7 | [3][4] |

| Dimethyl Sulfoxide (DMSO) | 43 | 200.7 | [5] |

| Dimethyl Sulfoxide (DMSO) | 20 | 93.3 | [1] |

| Dimethylformamide (DMF) | 20 | 93.3 | [1] |

| Ethanol | 0.5 | 2.3 | [1] |

| 1:2 DMSO:PBS (pH 7.2) | 0.2 | 0.93 | [1] |

| Phosphate-Buffered Saline (PBS) | 3.7 (with ultrasonication <60°C) | 17.27 | |

| Water | 3 | 14.0 | [5] |

| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 | ≥ 9.71 | |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 9.71 | |

| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 9.71 |

Experimental Protocols for Solubility Determination

The accurate determination of a compound's solubility is critical for its effective use in research. The following are detailed methodologies for key experiments to ascertain the solubility of this compound in DMSO and aqueous buffers.

Protocol 1: Kinetic Solubility Assay by Turbidimetry

This high-throughput method provides a rapid assessment of the solubility of a compound when an aqueous buffer is added to a DMSO stock solution.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplate (clear bottom)

-

Microplate reader capable of measuring absorbance at 620 nm

-

Multichannel pipette or automated liquid handler

Procedure:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well plate, add 198 µL of PBS to each well.

-

Compound Addition: Add 2 µL of the 10 mM this compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.

-

Mixing: Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.

-

Data Analysis: Compare the absorbance of the test compound wells to a blank well containing PBS with 1% DMSO. A significant increase in absorbance indicates precipitation and defines the kinetic solubility limit under these conditions.

Protocol 2: Equilibrium Solubility Determination by Shake-Flask Method

This method determines the thermodynamic solubility of a compound by allowing it to reach equilibrium in a given solvent over an extended period.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, PBS pH 7.4)

-

Microcentrifuge tubes or glass vials

-

Shaker or rotator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Calibrated analytical standard of this compound

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a microcentrifuge tube or glass vial.

-

Solvent Addition: Add a defined volume of the solvent of interest (e.g., 1 mL).

-

Equilibration: Incubate the tube at a constant temperature (e.g., 25°C) on a shaker for 24-48 hours to ensure equilibrium is reached.

-

Filtration: After incubation, filter the solution using a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification:

-

For HPLC analysis: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the HPLC method. Analyze the diluted sample and quantify the concentration by comparing its peak area to a calibration curve generated from the analytical standard.

-

For UV-Vis analysis: Measure the absorbance of the filtered solution at the λmax of this compound and determine the concentration using a standard curve.

-

-

Calculation: Calculate the original solubility in the chosen solvent by applying the dilution factor.

Visualization of Experimental Workflow

The primary application of this compound is in affinity chromatography for the purification of proteins. The following diagram illustrates a typical experimental workflow for this process.

Caption: Workflow for this compound based affinity protein purification.

Conclusion

This technical guide provides essential information on the solubility of this compound in DMSO and aqueous buffers, equipping researchers with the necessary data and protocols for its effective use. The provided experimental workflows and diagrams offer a practical framework for the application of this compound in affinity-based purification techniques, a cornerstone of modern proteomics and drug discovery. The high solubility in DMSO allows for the preparation of concentrated stock solutions, while its more limited but sufficient solubility in aqueous buffers is compatible with most biological applications. Understanding and applying this solubility data is paramount to achieving reliable and reproducible experimental outcomes.

References

An In-depth Technical Guide to d-Desthiobiotin Affinity Chromatography

For researchers, scientists, and drug development professionals, affinity chromatography is an indispensable tool for the purification and analysis of biomolecules. Among the various affinity systems, the d-desthiobiotin-streptavidin interaction offers a unique balance of specificity and reversibility, enabling the gentle isolation of target proteins and their binding partners. This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with this compound affinity chromatography.

Core Principle: A Reversible High-Affinity Interaction

This compound affinity chromatography leverages the specific, non-covalent interaction between this compound, a sulfur-free analog of biotin, and streptavidin, a tetrameric protein with an exceptionally high affinity for biotin.[1][2] Unlike the nearly irreversible bond between biotin and streptavidin, the interaction with this compound is characterized by a weaker binding affinity, which allows for the elution of this compound-tagged molecules under mild, physiological conditions.[3][4] This is a significant advantage over traditional biotin-streptavidin systems that often require harsh, denaturing conditions to break the bond, potentially compromising the structure and function of the purified proteins and their complexes.[5]

The key to this system is the competitive elution with free biotin.[3] Because biotin has a much higher affinity for streptavidin, introducing an excess of free biotin will displace the this compound-tagged molecule from the streptavidin-coated solid support, allowing for the gentle recovery of the target molecule.[4] This "soft-release" mechanism is particularly beneficial for preserving the integrity of protein complexes and is ideal for applications such as pull-down assays to study protein-protein interactions.[1]

Quantitative Comparison of Biotin and this compound Interactions

The differential binding affinities of biotin and this compound to streptavidin are central to the utility of this chromatography technique. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein; a lower Kd value indicates a stronger interaction.

| Ligand | Dissociation Constant (Kd) with Streptavidin | Key Characteristics | Elution Conditions |

| Biotin | ~10⁻¹⁵ M[1][4] | Nearly irreversible binding | Harsh, denaturing conditions (e.g., boiling in SDS buffer) |

| This compound | ~10⁻¹¹ M[1][4] | Reversible, high-affinity binding | Mild, competitive elution with free biotin[3] |

This four-order-of-magnitude difference in binding affinity allows for the selective capture of d-desthiobiotinylated molecules and their subsequent gentle elution.[4]

Experimental Workflow: this compound Pull-Down Assay

The following diagram illustrates a typical workflow for a this compound-based pull-down assay to identify protein interaction partners of a "bait" protein.

Detailed Experimental Protocol: Pull-Down Assay

This protocol provides a generalized methodology for a this compound pull-down assay. Optimization of incubation times, buffer compositions, and reagent concentrations may be necessary for specific applications.

1. Labeling of the Bait Protein:

-

Objective: To covalently attach this compound to the bait protein.

-

Procedure:

-

Dissolve the purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 0.2-2 mg/mL.[6]

-

Prepare a stock solution of an amine-reactive this compound derivative (e.g., Sulfo-NHS-LC-Desthiobiotin) in an organic solvent like DMSO or DMF.[6]

-

Add the this compound reagent to the protein solution at a desired molar excess (e.g., 15X).[7]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Remove excess, unreacted this compound using a desalting column.[7]

-

2. Immobilization of the Labeled Bait Protein:

-

Objective: To capture the this compound-labeled bait protein on streptavidin-coated beads.

-

Procedure:

-

Resuspend the streptavidin magnetic beads in a suitable binding/wash buffer (e.g., PBS with 0.05% Tween-20).[8]

-

Wash the beads several times with the binding/wash buffer to remove any preservatives.[8]

-

Add the this compound-labeled bait protein to the washed beads.[6]

-

Incubate for 30-60 minutes at room temperature with gentle mixing to allow for binding.[6]

-

Wash the beads with binding/wash buffer to remove any unbound bait protein.[6]

-

3. Protein Interaction (Pull-Down):

-

Objective: To capture prey proteins that interact with the immobilized bait protein.

-

Procedure:

-

Prepare a cell lysate using a gentle lysis buffer to maintain protein interactions.[6]

-

Optional but recommended: Pre-clear the lysate by incubating it with unconjugated streptavidin beads to reduce non-specific binding.[6]

-

Add the pre-cleared cell lysate to the beads with the immobilized bait protein.[6]

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

4. Elution of the Protein Complex:

-

Objective: To release the bait-prey protein complex from the streptavidin beads.

-

Procedure:

-

Prepare an elution buffer containing a high concentration of free biotin (e.g., 5 mM D-(+)-biotin in wash buffer).[8]

-

Add the elution buffer to the washed beads.[8]

-

Incubate for 10-30 minutes at 37°C with gentle mixing.[6] The elevated temperature can enhance elution efficiency.[6]

-

Separate the beads from the supernatant (eluate) using a magnetic stand. The eluate now contains the bait protein and its interaction partners.

-

5. Analysis of Eluted Proteins:

-

Objective: To identify the proteins that were pulled down with the bait protein.

-

Procedure:

-

The eluted proteins can be resolved by SDS-PAGE and visualized by staining (e.g., Coomassie blue or silver stain).

-

For identification, protein bands of interest can be excised from the gel and analyzed by mass spectrometry.

-

Principle of Competitive Elution

The elution step in this compound affinity chromatography is a critical process that relies on the principles of competitive binding. The following diagram illustrates this principle at a molecular level.

Conclusion

This compound affinity chromatography presents a powerful and versatile platform for the purification and analysis of proteins and protein complexes. Its principal advantage lies in the gentle, competitive elution mechanism that preserves the native state of the target molecules. This makes it an invaluable technique for researchers in various fields, from basic science to drug discovery, who require high-purity, functionally active proteins for their studies. By understanding the core principles and optimizing the experimental protocols, scientists can effectively leverage this technology to advance their research goals.

References

- 1. interchim.fr [interchim.fr]

- 2. support.nanotempertech.com [support.nanotempertech.com]

- 3. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. epicypher.com [epicypher.com]

d-Desthiobiotin: A Reversible Biotin Analog for Gentle Affinity Purification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

d-Desthiobiotin, a stable, sulfur-free analog of biotin, has emerged as a critical tool in molecular biology and drug development, primarily due to its reversible interaction with streptavidin. This property allows for the gentle elution of biotinylated molecules, preserving the integrity and function of purified proteins and their complexes. This guide provides a comprehensive overview of this compound, including its chemical properties, binding kinetics, and detailed protocols for its application in affinity chromatography.

Core Concepts: The Advantage of Reversible Binding

The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M)[1][2]. This near-irreversible binding is ideal for many detection applications but poses a significant challenge for the purification of biotinylated molecules, often requiring harsh, denaturing conditions for elution[3][4].

This compound overcomes this limitation by binding to streptavidin with high specificity but with a significantly lower affinity (Kd ≈ 10⁻¹¹ M)[1][2]. This allows for the efficient capture of desthiobiotin-labeled molecules and their subsequent gentle elution using a buffered solution of free biotin under physiological conditions[1][3][5]. This "soft-release" characteristic is particularly advantageous for applications such as pull-down assays of protein complexes, where maintaining native interactions is crucial[1].

Quantitative Data: A Comparative Look at Biotin and this compound

The key difference between biotin and this compound lies in their binding affinity to streptavidin. This quantitative distinction is fundamental to understanding their respective applications.

| Ligand | Dissociation Constant (Kd) with Streptavidin | Key Characteristics | Primary Applications |

| d-Biotin | ~ 1 x 10⁻¹⁵ M[1][2] | Essentially irreversible binding | Detection, Immunoassays, High-affinity capture |

| This compound | ~ 1 x 10⁻¹¹ M[1][2] | Reversible binding, easily displaced by biotin | Affinity purification, Pull-down assays, Protein-protein interaction studies |

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [6][7] |

| Molecular Weight | 214.26 g/mol | [6] |

| CAS Number | 533-48-2 | [1][6] |

| Appearance | White to off-white solid powder | [8] |

| Solubility | Soluble in DMSO, DMF, and 0.1N HCl | [1] |

| Storage | Powder: -20°C for up to 3 years; 4°C for up to 2 years. In solvent: -80°C for up to 6 months; -20°C for up to 1 month. | [8] |

Experimental Workflows and Signaling Pathways

General Workflow for Affinity Purification using this compound

The following diagram illustrates the general workflow for capturing and eluting a desthiobiotin-labeled protein using streptavidin-coated beads.

Pull-Down Assay Workflow

This diagram outlines the process of a pull-down assay to identify protein-protein interactions using a desthiobiotinylated "bait" protein.

Detailed Experimental Protocols

Protocol 1: Labeling of Proteins with NHS-Desthiobiotin

This protocol describes the labeling of a protein with an amine-reactive this compound derivative.

Materials:

-

Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)

-

NHS-Desthiobiotin

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Protein Sample: Ensure the protein solution is at a concentration of 0.2-2 mg/mL in an amine-free buffer[9]. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

-

Prepare NHS-Desthiobiotin Stock Solution: Immediately before use, dissolve NHS-Desthiobiotin in DMF or DMSO to a concentration of 10 mM.

-

Labeling Reaction: Add a 15-fold molar excess of the NHS-Desthiobiotin stock solution to the protein solution[9]. The optimal molar excess can range from 5X to 25X depending on the protein and desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Removal of Excess Label: Remove unreacted NHS-Desthiobiotin using a desalting column or by dialysis against PBS.

Protocol 2: Affinity Purification of a Desthiobiotinylated Protein

This protocol outlines the capture and elution of a desthiobiotin-labeled protein using streptavidin magnetic beads.

Materials:

-

Desthiobiotinylated protein

-

Streptavidin magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

-

Elution Buffer (e.g., Binding/Wash Buffer containing 5 mM d-Biotin)

-

Magnetic stand

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads slurry.

-

Transfer the desired amount of bead slurry to a microcentrifuge tube.

-

Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

-

Wash the beads three times with an equal volume of Binding/Wash Buffer. After the final wash, resuspend the beads in Binding/Wash Buffer.

-

-

Binding:

-

Washing:

-

Remove the supernatant and wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add Elution Buffer to the beads.

-

Incubate for 10-30 minutes at 37°C with gentle mixing[9]. The elevated temperature can improve elution efficiency.

-

Place the tube on the magnetic stand and collect the supernatant, which contains the purified protein.

-

Repeat the elution step two more times and pool the eluates for maximum recovery[9].

-

Protocol 3: Elution for Strep-tag®II Fusion Proteins

The Strep-tag® system utilizes an engineered streptavidin (Strep-Tactin®) that has a high affinity for the Strep-tag®II peptide. Elution is achieved with this compound.

Materials:

-

Strep-Tactin® resin

-

Cell lysate containing Strep-tag®II fusion protein

-

Wash Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA)

-

Elution Buffer (Wash Buffer containing 2.5 mM this compound)[11][12]

Procedure:

-

Column Equilibration: Equilibrate the Strep-Tactin® resin with Wash Buffer.

-

Load Lysate: Apply the clarified cell lysate containing the Strep-tag®II fusion protein to the column.

-

Washing: Wash the column with several column volumes of Wash Buffer to remove unbound proteins.

-

Elution: Apply the Elution Buffer to the column to competitively elute the bound Strep-tag®II fusion protein[11]. Collect the fractions containing the purified protein.

-

Regeneration: The column can be regenerated for reuse by washing with a solution containing 2-(4-hydroxy-benzeneazo)benzoic acid (HABA) to displace the desthiobiotin, followed by re-equilibration with Wash Buffer[11].

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug development:

-

Target Identification and Validation: Pull-down assays using desthiobiotinylated small molecule probes can identify protein targets in complex biological samples.

-

Biomarker Discovery: this compound-based affinity purification can be used to enrich and identify specific proteins from patient samples for biomarker discovery.

-

Drug Delivery Systems: While biotin is more commonly explored for targeted drug delivery due to its interaction with the sodium-dependent multivitamin transporter (SMVT), studies have shown that desthiobiotin can also compete for this transporter, suggesting its potential utility in designing reversible targeting systems[13].

-

Development of Biologics: The gentle purification methods enabled by this compound are ideal for the production of therapeutic proteins and antibodies, ensuring they retain their native conformation and activity.

Conclusion

This compound serves as a powerful alternative to biotin for applications requiring the reversible capture and gentle release of labeled biomolecules. Its moderately strong, yet reversible, binding to streptavidin allows for the purification of proteins and protein complexes under physiological conditions, preserving their structural and functional integrity. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively integrate this compound into their workflows, thereby advancing their research and development efforts.

References

- 1. interchim.fr [interchim.fr]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Nordic Biosite [nordicbiosite.com]

- 5. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | biotin analogue | CAS# 533-48-2 | InvivoChem [invivochem.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. epicypher.com [epicypher.com]

- 11. fishersci.ie [fishersci.ie]

- 12. iba-lifesciences.com [iba-lifesciences.com]

- 13. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

d-Desthiobiotin: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Chemical and Biological Properties of a Versatile Biotin Analog

Abstract